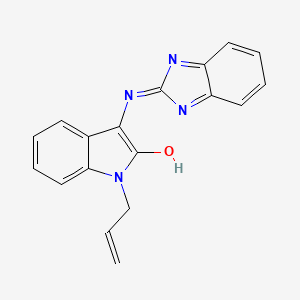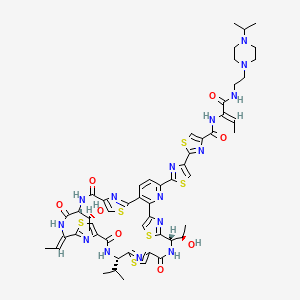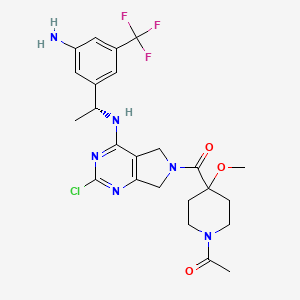
KRAS ligand 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS ligand 4 is a small molecule ligand that has been identified as a potential inhibitor of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell growth and proliferation. Mutations in KRAS are associated with various cancers, including pancreatic, colorectal, and lung cancers. This compound binds to KRAS near the switch regions and exerts different effects on KRAS interactions with its binding partners .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KRAS ligand 4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. One of the synthetic routes includes the preparation of 2-hydroxy-5-{[(2-phenyl-cyclopropyl) carbonyl] amino} benzoic acid, which is a crucial intermediate . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
KRAS ligand 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions include modified derivatives of this compound with different functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
KRAS ligand 4 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the interactions between KRAS and its binding partners, as well as to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cell signaling pathways and cancer cell proliferation.
Mécanisme D'action
KRAS ligand 4 exerts its effects by binding to KRAS near the switch regions, which are critical for its interaction with binding partners. This binding impedes the interaction of KRAS with its effector proteins, such as Raf, and reduces both intrinsic and SOS-mediated nucleotide exchange rates. As a result, this compound inhibits signal transduction through the MAPK pathway in cells expressing mutant KRAS, leading to reduced cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
KRAS ligand 4 can be compared with other similar compounds, such as:
Adagrasib: Another covalent inhibitor targeting KRAS(G12C), currently in clinical trials for various cancers.
MRTX1133: A noncovalent inhibitor targeting KRAS(G12D) mutation, showing promise in preclinical studies.
This compound is unique in its ability to target multiple KRAS mutants and simultaneously deplete the fraction of GTP-loaded KRAS while abrogating the effector-binding ability of the already GTP-loaded fraction .
Propriétés
Formule moléculaire |
C24H28ClF3N6O3 |
|---|---|
Poids moléculaire |
541.0 g/mol |
Nom IUPAC |
1-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]ethanone |
InChI |
InChI=1S/C24H28ClF3N6O3/c1-13(15-8-16(24(26,27)28)10-17(29)9-15)30-20-18-11-34(12-19(18)31-22(25)32-20)21(36)23(37-3)4-6-33(7-5-23)14(2)35/h8-10,13H,4-7,11-12,29H2,1-3H3,(H,30,31,32)/t13-/m1/s1 |
Clé InChI |
MUDCKDVOSZLIJH-CYBMUJFWSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)C)OC)Cl |
SMILES canonique |
CC(C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)C)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


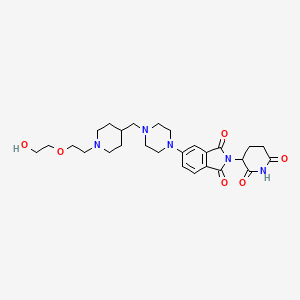
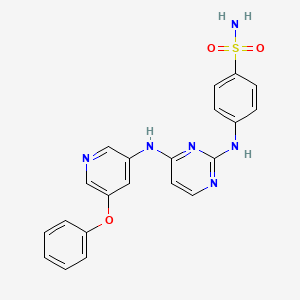

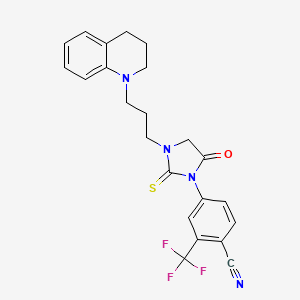
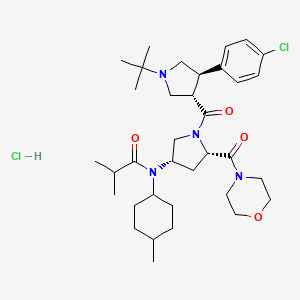
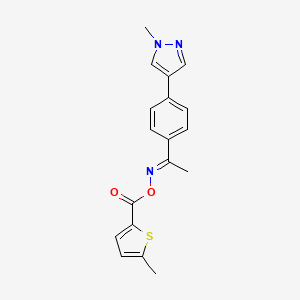
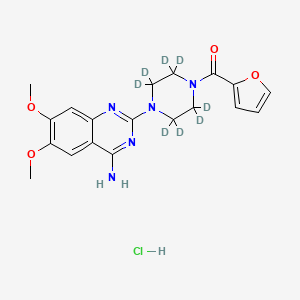
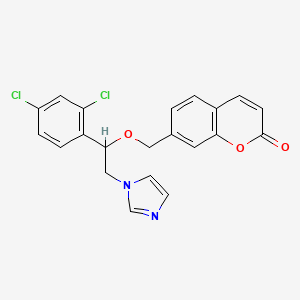
![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)

![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)
